molecular formula C23H20Cl2N2O3 B11531587 N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide

N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide

Cat. No.: B11531587
M. Wt: 443.3 g/mol
InChI Key: RHZJRVDPDHCYPI-VULFUBBASA-N
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Description

N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of benzyloxy, ethoxy, and dichlorobenzohydrazide groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide typically involves the condensation of 4-(benzyloxy)-3-ethoxybenzaldehyde with 2,4-dichlorobenzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide is unique due to the presence of both benzyloxy and ethoxy groups, which can influence its chemical reactivity and biological activity. The dichlorobenzohydrazide moiety also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H20Cl2N2O3

Molecular Weight

443.3 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C23H20Cl2N2O3/c1-2-29-22-12-17(8-11-21(22)30-15-16-6-4-3-5-7-16)14-26-27-23(28)19-10-9-18(24)13-20(19)25/h3-14H,2,15H2,1H3,(H,27,28)/b26-14+

InChI Key

RHZJRVDPDHCYPI-VULFUBBASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC3=CC=CC=C3

Origin of Product

United States

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